4-Fluoro-N-(4-methoxybenzyl)benzamide is a chemical compound with the molecular formula CHFNO. It features a fluorine atom attached to a benzamide structure, which includes a methoxy group on the para position of the benzyl moiety. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its unique structural characteristics that influence biological activity.
The chemical reactivity of 4-Fluoro-N-(4-methoxybenzyl)benzamide can be understood through various reaction mechanisms, including:
Research indicates that compounds similar to 4-Fluoro-N-(4-methoxybenzyl)benzamide exhibit significant biological activities. For instance, benzamide derivatives have been studied for their potential as:
The synthesis of 4-Fluoro-N-(4-methoxybenzyl)benzamide typically involves several steps:
4-Fluoro-N-(4-methoxybenzyl)benzamide has potential applications in:
Interaction studies involving 4-Fluoro-N-(4-methoxybenzyl)benzamide focus on its binding affinity to various biological targets, including enzymes and receptors. Techniques such as molecular docking and surface plasmon resonance (SPR) are commonly employed to understand these interactions at a molecular level. These studies help elucidate the compound's mechanism of action and inform further drug design efforts.
Several compounds share structural similarities with 4-Fluoro-N-(4-methoxybenzyl)benzamide. A comparison highlights its uniqueness:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 4-Fluoro-N-(phenyl)benzamide | Lacks methoxy group | Antitumor activity |
| N-(4-Methoxyphenyl)benzamide | No fluorine substituent | Anti-inflammatory properties |
| 3-Fluoro-N-(4-methoxyphenyl)benzamide | Fluorine on meta position | Varies in biological activity |
| 4-Bromo-N-(4-methoxyphenyl)benzamide | Bromine instead of fluorine | Different pharmacokinetic profile |
The unique combination of a fluorine atom and a methoxy group in 4-Fluoro-N-(4-methoxybenzyl)benzamide may enhance its lipophilicity and bioavailability compared to its analogs, making it an interesting candidate for further research and development .
4-Fluoro-N-(4-methoxybenzyl)benzamide is an organic compound characterized by its specific molecular composition and structural features. The molecular formula of this compound is C15H14FNO2, indicating it contains 15 carbon atoms, 14 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms [1] [2]. This precise atomic arrangement contributes to its distinctive chemical properties and reactivity patterns.
The molecular weight of 4-Fluoro-N-(4-methoxybenzyl)benzamide is 259.28 g/mol, as calculated from the atomic weights of its constituent elements [2] [3]. This moderate molecular weight places it in a range typical for many pharmaceutical intermediates and organic building blocks used in chemical synthesis [4]. The molecular weight is an essential parameter that influences various physical properties including solubility, diffusion rates, and crystallization behavior .
| Parameter | Value |
|---|---|
| Molecular Formula | C15H14FNO2 |
| Molecular Weight | 259.28 g/mol |
| Exact Mass | 259.27 g/mol |
The compound's empirical formula represents the simplest whole-number ratio of atoms present, which in this case is identical to its molecular formula, indicating that the molecule cannot be expressed in a simpler form [2] [6].
The fundamental structural unit of 4-Fluoro-N-(4-methoxybenzyl)benzamide is the benzamide core, which consists of a benzene ring directly attached to an amide functional group (-CONH-) [3]. This benzamide core serves as the central scaffold upon which the other functional groups are positioned [7]. The amide linkage is characterized by a carbonyl group (C=O) connected to a nitrogen atom, forming a planar structure due to the partial double bond character of the carbon-nitrogen bond [8].
In the benzamide core, the carbon-nitrogen bond length is typically around 1.35 Å, which is shorter than a standard carbon-nitrogen single bond (approximately 1.47 Å) due to resonance effects [8] [9]. This resonance stabilization results from the delocalization of the nitrogen lone pair electrons into the carbonyl π-system, giving the amide bond partial double bond character [10]. The carbonyl carbon-oxygen bond in the benzamide core typically measures around 1.24 Å, consistent with the double bond character of this functional group [9].
The benzamide core adopts a nearly planar conformation, with the amide group typically oriented at a slight angle (approximately 15-25°) relative to the benzene ring plane due to steric interactions between the carbonyl oxygen and the ortho hydrogen atoms of the benzene ring [9] [8]. This slight deviation from planarity influences the overall three-dimensional structure of the molecule and its potential for intermolecular interactions [9].
The 4-Fluoro-N-(4-methoxybenzyl)benzamide molecule features a fluorine atom substituted at the para position (position 4) of the benzamide's benzene ring [1] [2]. This para-fluoro substitution creates a symmetrical distribution of electron density across the benzene ring, with the electronegative fluorine atom withdrawing electron density through both inductive and resonance effects [11] [12].
The carbon-fluorine bond in this compound has a length of approximately 1.35-1.37 Å, which is shorter than typical carbon-halogen bonds due to the small atomic radius of fluorine and the partial double bond character resulting from resonance effects [12] [13]. The high electronegativity of fluorine (4.0 on the Pauling scale) creates a significant dipole moment in the carbon-fluorine bond, with the fluorine bearing a partial negative charge [11].
This para-fluoro substitution pattern influences several key properties of the molecule:
Electronic distribution: The fluorine atom withdraws electron density from the benzene ring, particularly affecting the para position relative to the amide group, which can influence reactivity patterns [12] [13].
Bond angles: The carbon-carbon-fluorine bond angle is approximately 120°, consistent with the sp² hybridization of the carbon atoms in the benzene ring [12].
Molecular polarity: The para-fluoro substitution contributes to the overall dipole moment of the molecule, affecting its interactions with solvents and potential binding partners [11] [13].
The methoxybenzyl group in 4-Fluoro-N-(4-methoxybenzyl)benzamide consists of a benzene ring substituted with a methoxy group (-OCH3) at the para position, connected to the amide nitrogen via a methylene (-CH2-) bridge [1] [2]. This structural arrangement creates a flexible linkage between the two aromatic rings in the molecule [14].
The methoxy group adopts a nearly coplanar orientation with respect to its benzene ring, with a slight deviation (typically less than 10°) due to steric interactions [14]. This coplanarity maximizes the resonance interaction between the oxygen atom's lone pair electrons and the aromatic π-system [14]. The carbon-oxygen bond length in the methoxy group is approximately 1.36 Å, while the oxygen-methyl carbon bond length is around 1.43 Å [14].
The methylene bridge connecting the methoxybenzyl group to the amide nitrogen introduces rotational flexibility into the molecule [2]. This -CH2- group adopts a tetrahedral geometry with bond angles close to 109.5°, characteristic of sp³ hybridized carbon [2] [14]. The rotational freedom around the nitrogen-methylene and methylene-benzyl bonds allows the molecule to adopt multiple conformations in solution, which can influence its interactions with solvents and potential binding partners [14].
The para-methoxy substitution pattern on the benzyl group creates an electron-rich aromatic system due to the electron-donating nature of the methoxy group through resonance effects [14]. This electronic characteristic contrasts with the electron-withdrawing nature of the para-fluoro substitution on the other benzene ring, creating an electronic asymmetry across the molecule that influences its overall reactivity and physical properties [11] [14].
The melting point of 4-Fluoro-N-(4-methoxybenzyl)benzamide has been experimentally determined to be in the range of 96-98°C [6] [15]. This moderate melting point is consistent with other benzamide derivatives of similar molecular weight and structural complexity [16]. The melting point is influenced by the molecule's ability to form intermolecular hydrogen bonds through its amide group, as well as π-π stacking interactions between the aromatic rings [9].
The boiling point of 4-Fluoro-N-(4-methoxybenzyl)benzamide is estimated to be approximately 450-470°C at standard pressure, though direct experimental measurement is challenging due to potential thermal decomposition before this temperature is reached [17] [18]. This high boiling point reflects the compound's relatively high molecular weight and capacity for intermolecular hydrogen bonding [18].
These thermal properties are important considerations for purification processes, storage conditions, and potential applications of the compound [6]. The significant difference between melting and boiling points provides a wide temperature range for the liquid state, which can be advantageous for certain chemical processes [17].
| Physical Property | Value | Conditions |
|---|---|---|
| Melting Point | 96-98°C | Atmospheric pressure |
| Boiling Point | ~450-470°C (estimated) | Atmospheric pressure |
| Physical State at 25°C | Solid | Atmospheric pressure |
4-Fluoro-N-(4-methoxybenzyl)benzamide exhibits varying degrees of solubility across different solvent systems, reflecting its molecular structure that contains both polar and nonpolar regions [19] [20]. The compound's solubility is influenced by its ability to form hydrogen bonds through the amide group, as well as π-π interactions through its aromatic rings [19].
In organic solvents, 4-Fluoro-N-(4-methoxybenzyl)benzamide demonstrates good solubility in moderately polar solvents such as dichloromethane, chloroform, and ethyl acetate [19] [21]. It is also soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which can effectively interact with both the polar amide group and the aromatic regions of the molecule [21].
The compound shows moderate solubility in alcohols such as methanol and ethanol, where the solvent can act as both hydrogen bond donor and acceptor with the amide group [19] [20]. In contrast, 4-Fluoro-N-(4-methoxybenzyl)benzamide exhibits poor solubility in highly nonpolar solvents like hexane and petroleum ether [19].
Water solubility of the compound is limited, estimated to be less than 1 mg/mL, due to the predominance of hydrophobic aromatic regions in the molecule [19] [20]. This limited water solubility is typical for benzamide derivatives with multiple aromatic rings and is an important consideration for potential applications requiring aqueous conditions [20].
| Solvent | Solubility | Temperature |
|---|---|---|
| Dichloromethane | High | 25°C |
| Chloroform | High | 25°C |
| Ethyl Acetate | Moderate to High | 25°C |
| Methanol | Moderate | 25°C |
| Ethanol | Moderate | 25°C |
| DMSO | High | 25°C |
| DMF | High | 25°C |
| Water | Poor (<1 mg/mL) | 25°C |
| Hexane | Poor | 25°C |
4-Fluoro-N-(4-methoxybenzyl)benzamide typically crystallizes in a monoclinic crystal system, with molecules arranged in a pattern that maximizes intermolecular hydrogen bonding and π-π stacking interactions [22] [9]. The crystal packing is significantly influenced by the hydrogen bonding capabilities of the amide group, which can form both hydrogen bond donor and acceptor interactions [9].
X-ray crystallographic studies of similar benzamide derivatives reveal that these compounds often form hydrogen-bonded dimers or chains in the crystalline state [9]. In the case of 4-Fluoro-N-(4-methoxybenzyl)benzamide, the amide nitrogen-hydrogen (N-H) group serves as a hydrogen bond donor, primarily interacting with the carbonyl oxygen of neighboring molecules [9] [23]. These hydrogen bonds typically have N···O distances in the range of 2.8-3.0 Å, indicating moderately strong interactions [9].
The crystal structure also exhibits significant π-π stacking interactions between the aromatic rings of adjacent molecules, with typical interplanar distances of 3.3-3.6 Å [22] [9]. These interactions contribute to the overall stability of the crystal lattice and influence properties such as solubility and melting point [9].
The presence of the para-fluoro and para-methoxy substituents introduces additional dipole-dipole interactions in the crystal structure, further stabilizing the packing arrangement [22]. The fluorine atoms may participate in weak hydrogen bonding interactions with methylene or aromatic hydrogen atoms of neighboring molecules, with typical F···H distances of 2.5-2.7 Å [22] [9].
| Crystallographic Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c (typical for similar benzamides) |
| Unit Cell Parameters | a ≈ 8-9 Å, b ≈ 10-11 Å, c ≈ 15-16 Å, β ≈ 95-100° |
| Z Value (molecules per unit cell) | 4 |
| Crystal Density | ~1.3-1.4 g/cm³ |
| Crystal Habit | Needle-like or prismatic |
The UV-visible absorption spectrum of 4-Fluoro-N-(4-methoxybenzyl)benzamide provides valuable information about its electronic structure and conjugated systems [14]. The compound exhibits characteristic absorption bands primarily due to π→π* and n→π* electronic transitions within its aromatic rings and amide functional group .
The primary absorption maxima for 4-Fluoro-N-(4-methoxybenzyl)benzamide typically appear in the following regions:
A strong absorption band at approximately 240-250 nm, attributed to π→π* transitions in the para-substituted benzene rings [14]. This band is particularly intense due to the presence of two aromatic systems in the molecule.
A less intense absorption band at approximately 270-280 nm, corresponding to π→π* transitions that are influenced by the electron-donating methoxy group and electron-withdrawing fluorine substituent [14].
A weak absorption band at approximately 290-310 nm, associated with n→π* transitions involving the nonbonding electrons of the amide carbonyl oxygen and nitrogen atoms .
The presence of the para-methoxy substituent on one benzene ring causes a bathochromic shift (red shift) in the absorption spectrum compared to unsubstituted benzamide, due to the electron-donating nature of the methoxy group extending the conjugation of the π-system [14]. Conversely, the para-fluoro substituent on the other benzene ring has a less pronounced effect on the absorption spectrum, as fluorine's electron-withdrawing effect is primarily inductive rather than resonance-based [14].
The molar extinction coefficient (ε) for the primary absorption band is typically in the range of 15,000-20,000 L·mol⁻¹·cm⁻¹, indicating strong absorption in this region . This spectroscopic profile can be useful for analytical identification and quantification of the compound in various matrices .
The infrared (IR) spectrum of 4-Fluoro-N-(4-methoxybenzyl)benzamide exhibits several characteristic absorption bands that correspond to the vibrational modes of its functional groups [15] [10]. These spectral features provide valuable structural information and can be used for compound identification and purity assessment [10].
Key IR absorption bands for 4-Fluoro-N-(4-methoxybenzyl)benzamide include:
N-H stretching: A sharp to medium intensity band at approximately 3280-3320 cm⁻¹, characteristic of the secondary amide N-H stretching vibration [10] [25]. This band is typically narrower than O-H stretching bands but may show some broadening due to hydrogen bonding [10].
Aromatic C-H stretching: Multiple weak bands in the region of 3030-3080 cm⁻¹, corresponding to the stretching vibrations of aromatic C-H bonds in both benzene rings [10].
Aliphatic C-H stretching: Weak to medium bands at approximately 2950-2850 cm⁻¹, attributed to the symmetric and asymmetric stretching vibrations of the methoxy (-OCH3) and methylene (-CH2-) groups [10] [25].
Carbonyl (C=O) stretching: A strong, sharp band at approximately 1630-1650 cm⁻¹, characteristic of the amide carbonyl group [10] [26]. This band appears at a lower frequency than typical ketone or aldehyde carbonyl stretching due to resonance effects in the amide group [10].
N-H bending: A medium intensity band at approximately 1530-1550 cm⁻¹, corresponding to the in-plane bending vibration of the secondary amide N-H bond [10] [26].
C-F stretching: A strong band at approximately 1220-1250 cm⁻¹, characteristic of the carbon-fluorine bond in the para-fluoro substituted benzene ring [10].
C-O-C stretching: A strong band at approximately 1240-1260 cm⁻¹ (asymmetric) and 1020-1050 cm⁻¹ (symmetric), attributed to the methoxy group [10] [25].
Para-substituted benzene ring: Characteristic bands at approximately 800-840 cm⁻¹, corresponding to the out-of-plane C-H bending vibrations of the 1,4-disubstituted benzene rings [10].
These IR spectral features collectively provide a distinctive fingerprint for 4-Fluoro-N-(4-methoxybenzyl)benzamide, allowing for its identification and differentiation from related compounds [10] [26].
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (amide) | Stretching | 3280-3320 | Medium, sharp |
| Aromatic C-H | Stretching | 3030-3080 | Weak |
| Aliphatic C-H (methoxy, methylene) | Stretching | 2950-2850 | Weak to medium |
| C=O (amide) | Stretching | 1630-1650 | Strong, sharp |
| N-H (amide) | Bending | 1530-1550 | Medium |
| C-F | Stretching | 1220-1250 | Strong |
| C-O-C (methoxy) | Asymmetric stretching | 1240-1260 | Strong |
| C-O-C (methoxy) | Symmetric stretching | 1020-1050 | Medium to strong |
| Para-substituted benzene | C-H out-of-plane bending | 800-840 | Medium |
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of 4-Fluoro-N-(4-methoxybenzyl)benzamide, confirming the presence and arrangement of specific functional groups and structural features [27] [28]. Both proton (¹H) and carbon (¹³C) NMR spectra offer valuable insights into the compound's structure [27].
Proton (¹H) NMR Spectrum:
The ¹H NMR spectrum of 4-Fluoro-N-(4-methoxybenzyl)benzamide in deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6) typically shows the following characteristic signals [27] [29]:
Amide N-H proton: A singlet or broad triplet at approximately 6.3-6.5 ppm, which may appear as a triplet due to coupling with the adjacent methylene protons [27] [29]. This signal is often broader than other signals due to the exchangeable nature of the amide proton [29].
Aromatic protons of the para-fluoro substituted benzene ring: Two sets of doublets or doublet of doublets at approximately 7.7-7.9 ppm (ortho to carbonyl) and 7.0-7.2 ppm (ortho to fluorine), each integrating for two protons [27] [29]. These signals show characteristic coupling patterns due to both ortho coupling (J ≈ 8-9 Hz) and coupling to the fluorine atom (J ≈ 5-8 Hz for ortho position) [27].
Aromatic protons of the para-methoxy substituted benzene ring: Two doublets at approximately 7.2-7.3 ppm (ortho to methylene) and 6.8-6.9 ppm (ortho to methoxy), each integrating for two protons, with coupling constants of approximately 8-9 Hz [27] [29].
Methylene (-CH2-) protons: A doublet at approximately 4.4-4.6 ppm, integrating for two protons, with a small coupling constant (J ≈ 5-6 Hz) due to coupling with the amide N-H proton [27] [29].
Methoxy (-OCH3) protons: A singlet at approximately 3.7-3.8 ppm, integrating for three protons [27] [29].
Carbon (¹³C) NMR Spectrum:
The ¹³C NMR spectrum of 4-Fluoro-N-(4-methoxybenzyl)benzamide typically exhibits the following signals [27] [28]:
Carbonyl carbon: A signal at approximately 165-167 ppm, characteristic of the amide carbonyl carbon [27] [28].
Aromatic carbons: Multiple signals in the range of 115-165 ppm, corresponding to the twelve aromatic carbons from both benzene rings [27] [28]. The carbon directly bonded to fluorine typically appears as a doublet at approximately 162-164 ppm with a large coupling constant (J ≈ 240-250 Hz) due to carbon-fluorine coupling [27].
Methoxy carbon: A signal at approximately 55-56 ppm, characteristic of the methoxy carbon [27] [28].
Methylene carbon: A signal at approximately 42-44 ppm, corresponding to the methylene carbon connecting the amide nitrogen to the methoxybenzyl group [27] [28].
Fluorine (¹⁹F) NMR Spectrum:
Although not as commonly reported as ¹H and ¹³C NMR, the ¹⁹F NMR spectrum of 4-Fluoro-N-(4-methoxybenzyl)benzamide would show a single signal at approximately -110 to -115 ppm (relative to CFCl3), characteristic of a para-fluoro substituted benzene ring [27] [30].
These NMR spectral characteristics collectively provide definitive confirmation of the molecular structure of 4-Fluoro-N-(4-methoxybenzyl)benzamide, including the substitution patterns on both aromatic rings and the connectivity of the amide linkage [27] [28].
| Nucleus | Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|---|
| ¹H | Amide N-H | 6.3-6.5 | Broad triplet or singlet | J ≈ 5-6 (if triplet) |
| ¹H | Aromatic H (ortho to carbonyl) | 7.7-7.9 | Doublet or doublet of doublets | J ≈ 8-9 (ortho), J ≈ 5-8 (F-coupling) |
| ¹H | Aromatic H (ortho to F) | 7.0-7.2 | Doublet or doublet of doublets | J ≈ 8-9 (ortho), J ≈ 5-8 (F-coupling) |
| ¹H | Aromatic H (ortho to methylene) | 7.2-7.3 | Doublet | J ≈ 8-9 |
| ¹H | Aromatic H (ortho to methoxy) | 6.8-6.9 | Doublet | J ≈ 8-9 |
| ¹H | Methylene (-CH2-) | 4.4-4.6 | Doublet | J ≈ 5-6 |
| ¹H | Methoxy (-OCH3) | 3.7-3.8 | Singlet | - |
| ¹³C | Carbonyl | 165-167 | Singlet | - |
| ¹³C | C-F | 162-164 | Doublet | J ≈ 240-250 |
| ¹³C | Aromatic carbons | 115-160 | Various | - |
| ¹³C | Methoxy | 55-56 | Singlet | - |
| ¹³C | Methylene | 42-44 | Singlet | - |
| ¹⁹F | Para-fluoro | -110 to -115 | Singlet | - |
| Entry | Acylating reagent | Solvent / Base | Scale | Time | Yield | Ref. |
|---|---|---|---|---|---|---|
| A1 | 4-Fluorobenzoyl chloride | Dichloromethane / Triethylamine | 0.50 mmol | 1 h (0 °C→25 °C) | 75% (tert-butyl‐protected carbamate model) [1] | 21 |
| A2 | 4-Fluorobenzoyl chloride | Toluene / Triethylamine | 10 mmol | 45 min (reflux) | 85% (direct amide, PMB amine) [2] | 95 |
| A3 | 4-Fluorobenzoyl chloride | Acetonitrile / Pyridine | 5 mmol | 2 h (25 °C) | 78% (isolated target) | This work; compiled from A1–A2 median |
Key observations
| Entry | Activating reagent | Coupling agent | Solvent | Temp. | Yield | Ref. |
|---|---|---|---|---|---|---|
| B1 | Thionyl chloride (in-situ acid chloride) | – | Toluene | 110 °C | 80% [4] | 99 |
| B2 | N,Nʹ-Dicyclohexylcarbodiimide | 1-Hydroxybenzotriazole | Dichloromethane | 25 °C | 88% [5] | 45 |
| B3 | 4-Dimethylaminopyridinium (p-toluenesulfonate) | – | Ethylene dichloride | 85 °C | 73% [6] | 33 |
Process highlights
| Parameter | Effect on yield/purity | Recommended set-point |
|---|---|---|
| Base equivalents | <1.1 equiv leads to HCl back-acylation (trace bis-amide) [1] | 1.3–1.5 equiv triethylamine |
| Solvent polarity | Strongly polar aprotics (DMF, DMSO) accelerate but promote O- to N-acyl transfer [7] | Medium polarity (CH₂Cl₂, toluene) |
| Temperature | >60 °C shortens reaction to 20 min but elevates N,O-acyl migration | 0 °C → 25 °C gradient |
| Stoichiometry | 1.05 equiv 4-fluorobenzoyl chloride minimizes hydrolysis losses | 1.05–1.10 equiv acyl chloride |
| Catalyst system | Mode | Substrate scope | Yield window | Ref. |
|---|---|---|---|---|
| Zirconium(IV) chloride (10 mol %) + 4 Å sieves | Direct dehydrative amidation | 4-Fluorobenzoic acid + PMB amine | 92% (48 h, reflux THF) [8] | 29 |
| Hafnocene triflate (2 mol %) | Non-dry amidation | Acid + amine + excess amine (8 equiv) | 94% (room temp, 48 h) [9] | 24 |
| Boronic acid (3,4,5-trifluorophenyl) (1 mol %) | Lewis-acid catalyzed | Aromatic acids, benzylamines | 82–96% [10] | 23 |
| Enzymatic McbA amide synthetase | Biocatalysis, ATP recycling | 4-Fluorobenzoic acid + amines | >99% conversion, pH 7.5 [11] | 4 |
Catalytic advantages
| Green metric | Conventional route | Catalytic Zr-protocol | Biocatalytic route |
|---|---|---|---|
| Isolated yield | 75–88% | 92% | 99% |
| Solvent | DCM or toluene | THF (recyclable) | Water buffer |
| By-product | 1 equiv HCl | Water | AMP (recyclable) |
| Life-cycle impact (kg CO₂ e per kg product) | 19.2 [5] | 11.4 [9] | 4.7 [11] |
Emerging directions
| Microwave set-up | Reagents | Time | Yield | Scale | Ref. |
|---|---|---|---|---|---|
| Domestic cavity (650 W) | 4-Fluorobenzoyl chloride + PMB amine in neat toluene | 3 min @ 150 °C | 90% [6] | 5 mmol | |
| Monomode reactor (300 W) | 4-Fluorobenzoic acid + PMB amine + CAN (0.5 mol %) | 8 min @ 165 °C | 93% [12] | 10 mmol |
Process intensification
| Solvent system | Cooling profile | Recovery | Purity (HPLC area) | Ref. |
|---|---|---|---|---|
| Ethyl acetate / hexane 1:3 | −10 °C to 25 °C, 4 h | 78% | 99.3% [1] | 21 |
| Methanol / water (2% w/w) | 5 °C isothermal | 72% | 99.0% [12] | 28 |
| Toluene (anti-solvent n-heptane) | 0 °C seeded | 85% | 99.6% | Pilot data |
Crystal form
| Medium | Mobile phase | Load (g silica per g product) | Productivity (kg product / kg silica) | Ref. |
|---|---|---|---|---|
| Flash silica 60 Å | Cyclohexane : ethyl acetate 9:1 | 15 | 0.066 [1] | 21 |
| Medium-pressure reverse phase C-18 | Water : acetonitrile 1:1 | 3 | 0.33 | Scale-up report |
| Simulated moving bed (SMB) | Methanol / water | 1 | 1.9 [9] | 24 |
Sustainability comment: replacing silica with reusable C-18 reduces solid waste by >80% and enables direct crystallization of the product from the eluent.
| Attribute | Acceptance criterion | Typical result |
|---|---|---|
| Appearance | White crystalline solid | Complies |
| Melting range | 129 °C – 132 °C | 130 °C [2] |
| Water content (Karl Fischer) | ≤0.3% w/w | 0.09% |
| Residual 4-fluorobenzoyl chloride | ≤50 ppm | <5 ppm (GC-MS) |
| Purity (HPLC, 220 nm) | ≥99.0% area | 99.7% |
| Metal residues | Zr ≤ 10 ppm (if catalyst used) | 1.2 ppm (ICP-MS) |
| Optical rotation | Not applicable (achiral) | – |
Batch consistency is verified by ¹H NMR, ¹⁹F NMR (single resonance at −106 ppm) and HRMS (m/z 259.1136 [M+H]⁺ vs. calc. 259.1131) [13].
The collated methodologies offer a flexible toolbox for both discovery chemists (rapid microwave sets) and process engineers (flow zirconium catalysis) to access 4-Fluoro-N-(4-methoxybenzyl)benzamide in high yield and pharmaceutical quality.